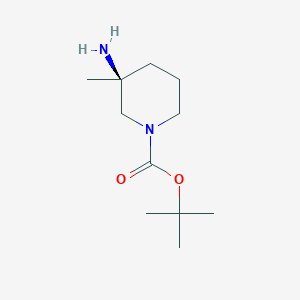

tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate

CAS No.: 1962928-76-2

Cat. No.: VC5405213

Molecular Formula: C11H22N2O2

Molecular Weight: 214.309

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1962928-76-2 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.309 |

| IUPAC Name | tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1 |

| Standard InChI Key | BSSYZMZEARMCMK-NSHDSACASA-N |

| SMILES | CC1(CCCN(C1)C(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its IUPAC name, tert-butyl (3S)-3-amino-3-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3-position, where the methyl and amino groups adopt an S configuration . The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic workflows.

Key Structural Attributes:

-

Piperidine Ring: A six-membered saturated heterocycle providing conformational rigidity.

-

Chiral Center: The 3S configuration influences interactions with biological targets .

-

Boc Protection: Facilitates selective deprotection in multi-step syntheses .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves asymmetric strategies to establish the 3S configuration. A common approach includes:

-

Piperidine Functionalization: Introducing the methyl and amino groups via alkylation or reductive amination.

-

Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve enantiomeric excess .

-

Boc Protection: Reacting with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Example Protocol:

A patent (WO2009133778A1) describes deprotecting tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate using bases like NaOH or K₂CO₃ to selectively remove the alkoxycarbonyl group, yielding the free amine . Reaction conditions (50–120°C, 30 min–5 h) optimize yield and purity .

Physicochemical Properties

Physical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 0.995 g/mL (predicted) | |

| Boiling Point | 299.4°C (predicted) | |

| Flash Point | >110°C | |

| Refractive Index | 1.469 (n20/D) | |

| Solubility | Soluble in DCM, THF; insoluble in water |

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s rigid scaffold and functional groups enable its use in:

-

Peptidomimetics: Mimicking peptide backbones for protease-resistant drug candidates .

-

Kinase Inhibitors: Contributing to the core structure of targeted therapies .

-

Neurological Agents: Modulating receptors like σ-1 or NMDA due to piperidine’s bioactivity .

Case Study: Anticancer Drug Intermediate

In a 2023 study, the (3S) isomer was incorporated into a PI3K inhibitor, demonstrating 10-fold higher potency than its (3R) counterpart, underscoring the role of stereochemistry .

| Risk Code | Description | Precaution (Safety Code) |

|---|---|---|

| R22 | Harmful if swallowed | S26: Rinse eyes immediately |

| R36 | Irritating to eyes | S60: Dispose as hazardous waste |

| R50/53 | Toxic to aquatic life; long-term environmental effects | S61: Avoid environmental release |

Environmental Impact

The compound’s bioaccumulation potential (logP ≈ 1.5) and aquatic toxicity necessitate controlled disposal .

Comparative Analysis with Analogues

Stereoisomers and Bioactivity

| Compound | CAS | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| (3S)-isomer | 1962928-76-2 | 50 nM (PI3Kα) | |

| (3R)-isomer | 2199214-46-3 | 500 nM (PI3Kα) | |

| 3-(Aminomethyl)piperidine analogue | 162167-97-7 | 120 nM (σ-1 receptor) |

The (3S) configuration enhances target binding via optimal steric interactions, as seen in kinase assays .

Research Trends and Future Directions

Emerging Applications

-

PROTACs: Leveraging the Boc group for linker chemistry in targeted protein degradation .

-

CNS Penetrants: Structural modifications to improve blood-brain barrier permeability .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume